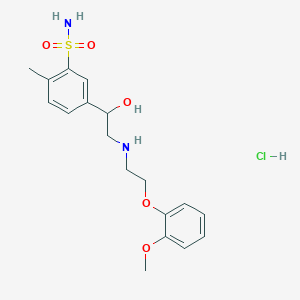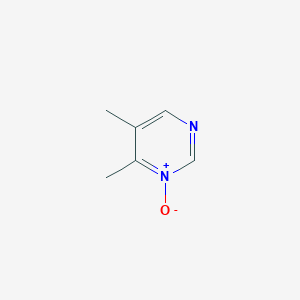
5,6-Dimethylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pyrimidine and is commonly used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism Of Action
The mechanism of action of 5,6-Dimethylpyrimidine 1-oxide is not fully understood. However, it is believed to act as a nucleophile and can react with various electrophiles to form covalent bonds. This property makes it useful in the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5,6-Dimethylpyrimidine 1-oxide. However, studies have shown that it exhibits low toxicity and has no significant adverse effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,6-Dimethylpyrimidine 1-oxide in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, making it useful in many different fields. However, its limited solubility in water and other solvents can be a limitation in some experiments.
Future Directions
There are several areas where future research on 5,6-Dimethylpyrimidine 1-oxide could be focused. Some of these include:
1. Development of new synthesis methods that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action and potential applications in the field of drug discovery.
3. Exploration of its potential as a catalyst in organic reactions.
4. Study of its potential as a bioactive compound in various biological systems.
5. Investigation of its potential applications in the field of materials science.
In conclusion, 5,6-Dimethylpyrimidine 1-oxide is a versatile organic compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, and potential applications have been extensively studied, but there is still much to be discovered about this compound. Future research in this area could lead to the development of new drugs, materials, and other organic compounds that could have significant benefits for society.
Synthesis Methods
The synthesis of 5,6-Dimethylpyrimidine 1-oxide can be achieved through several methods. One of the most commonly used methods is the oxidation of 5,6-Dimethylpyrimidine using hydrogen peroxide or other oxidizing agents. Another method involves the reaction of 5,6-Dimethylpyrimidin-4-ol with oxidizing agents such as potassium permanganate or sodium hypochlorite.
Scientific Research Applications
5,6-Dimethylpyrimidine 1-oxide has been extensively studied for its potential applications in various scientific fields. It has been used as a key intermediate in the synthesis of various pharmaceuticals such as antiviral drugs, anticancer agents, and anti-inflammatory drugs. It has also been used as a precursor for the synthesis of agrochemicals such as herbicides and insecticides.
properties
CAS RN |
114969-96-9 |
|---|---|
Product Name |
5,6-Dimethylpyrimidine 1-oxide |
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-8(9)6(5)2/h3-4H,1-2H3 |
InChI Key |
HLWKUYZJSUWBDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C[N+](=C1C)[O-] |
Canonical SMILES |
CC1=CN=C[N+](=C1C)[O-] |
synonyms |
Pyrimidine, 4,5-dimethyl-, 3-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

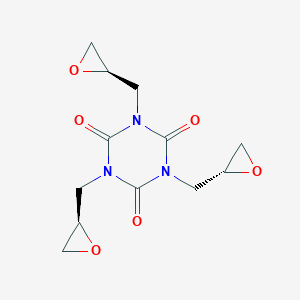
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
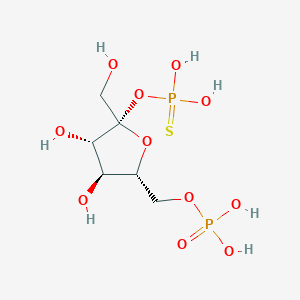
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

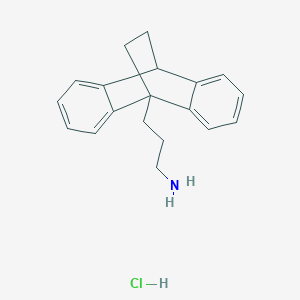


![Benz[a]anthracene-d12](/img/structure/B49388.png)


